molecular formula C32H42O14 B2837445 Ichangin-4-O-b-D-glucopyranoside CAS No. 129502-62-1

Ichangin-4-O-b-D-glucopyranoside

Cat. No.: B2837445
CAS No.: 129502-62-1
M. Wt: 650.674
InChI Key: MUZOGCSYWJPGRB-PDQYAOBASA-N
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Description

Ichangin-4-O-β-D-glucopyranoside is a glycosylated secondary metabolite, likely derived from a flavanone or related phenolic aglycone. Such compounds are typically isolated from plants and exhibit bioactivities such as antioxidant, anti-inflammatory, or enzyme-modulating properties. The β-D-glucosidic bond confers resistance to hydrolysis by β-D-glucosidases in certain cases, enhancing metabolic stability .

Properties

IUPAC Name

(1R,2R,4'S,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,10-dimethyl-4'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O14/c1-28(2,40)17-9-18(34)30(4)16(5-7-29(3)24(14-6-8-41-12-14)45-26(39)25-32(29,30)46-25)31(17)13-42-20(35)10-19(31)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38,40H,5,7,9-11,13H2,1-4H3/t15-,16?,17+,19+,21-,22+,23-,24+,25-,27+,29+,30+,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZOGCSYWJPGRB-PDQYAOBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC(C36COC(=O)CC6OC7C(C(C(C(O7)CO)O)O)O)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@H]([C@@]36COC(=O)C[C@@H]6O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furan ring, the introduction of the hydroxypropan-2-yl group, and the construction of the spirocyclic framework. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques like flow chemistry, automated synthesis, and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biology, it might be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential, including drug development and formulation.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural Variations and Glycosylation Patterns

The position and configuration of glycosylation significantly influence physicochemical and biological properties. Key comparisons include:

Compound Aglycone Type Glycosylation Position Key Structural Features Bioactivity Source
Ichangin-4-O-β-D-glucopyranoside Likely flavanone 4-O β-D-glucose; potential methoxy/hydroxy groups Antioxidant, enzyme inhibition (inferred) Plant extracts (hypothetical)
Okanin 4'-O-β-D-glucopyranoside Chalcone (okanin) 4'-O Chalcone core with diacetyl/coumaroyl groups Antioxidant, UV protection Molecules (2011)
8-Hydroxypinoresinol-4′-O-β-D-glucopyranoside Lignan (pinoresinol) 4′-O Lignan dimer with hydroxyphenyl groups Anticancer, anti-inflammatory Glycoside product data
VP-16 (Etoposide) Epipodophyllotoxin 4,6-O-ethylidene Podophyllotoxin derivative with sugar Topoisomerase II inhibition, DNA breaks Cancer Research
4-(β-D-Glucosyloxy)benzoic acid Phenolic acid 4-O Simple phenolic aglycone Antimicrobial, precursor for synthesis Int. J. Mol. Sci.

Key Observations :

  • Positional Specificity : Ichangin’s 4-O-glucosylation contrasts with VP-16’s 4,6-O-ethylidene modification, which enhances DNA-binding and cytotoxicity .
  • Aglycone Complexity: Compared to simple phenolic glucosides (e.g., 4-(β-D-glucosyloxy)benzoic acid), Ichangin’s flavanone-like aglycone may confer higher antioxidant capacity but lower solubility .
  • Enzymatic Stability: Unlike 2-O-β-L-glucopyranoside-4-O-methyl phloracetophenone (resistant to β-D-glucosidases), Ichangin’s β-D-configuration may make it susceptible to hydrolysis unless steric hindrance protects the bond .

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